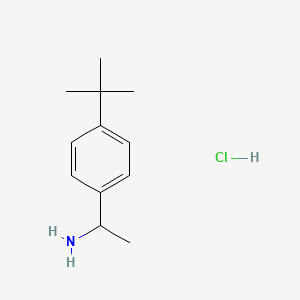

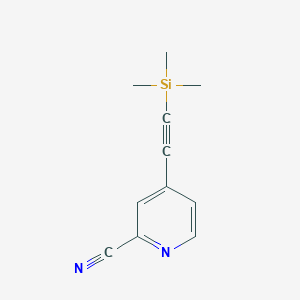

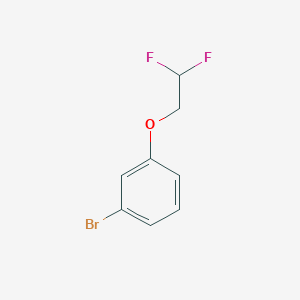

![molecular formula C13H12FN5O B1439403 (2-{[3-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine CAS No. 1204297-70-0](/img/structure/B1439403.png)

(2-{[3-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

説明

“(2-{[3-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine” is a chemical compound with the CAS Number: 1204297-70-0 . It has a molecular weight of 273.27 . The IUPAC name of this compound is 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethanamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12FN5O/c14-10-3-1-9(2-4-10)13-17-16-11-5-6-12(18-19(11)13)20-8-7-15/h1-6H,7-8,15H2 . This code provides a textual representation of the compound’s molecular structure.It is a solid at room temperature . The compound’s country of origin is UA .

科学的研究の応用

Amino-1,2,4-triazoles in Industry and Medicine

Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, contributing to the production of pharmaceuticals, dyes, and agricultural products. Their applications include creating antimicrobial drugs effective against specific bacteria and cardiological drugs with anti-ischemic effects. These compounds also find use in manufacturing high-energy materials, anti-corrosion additives, and in biotechnology and energy sectors (Nazarov et al., 2021).

Heterocyclic Amines in Antibacterial Research

1,2,4-Triazole-containing hybrids have been explored for their antibacterial activities, especially against drug-resistant Staphylococcus aureus. These compounds inhibit essential bacterial enzymes, suggesting their potential as broad-spectrum antibacterial agents, including against drug-resistant forms (Li & Zhang, 2021).

Triazole Derivatives in Drug Development

Triazole derivatives have been patented for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumoral properties. This highlights their significance in developing new therapeutic agents (Ferreira et al., 2013).

Triazole Derivatives in CNS Drug Synthesis

Functional chemical groups in triazole derivatives have been identified as lead molecules for synthesizing compounds with potential CNS activity, addressing CNS disorders while minimizing adverse effects like addiction and tolerance (Saganuwan, 2017).

PFAS Removal by Amine-Functionalized Sorbents

Amine-containing sorbents, potentially related to the structure of interest, have been reviewed for their ability to remove PFAS from water. These sorbents operate through electrostatic interactions, hydrophobic interactions, and sorbent morphology, demonstrating the versatility of amine-functionalized materials in environmental applications (Ateia et al., 2019).

作用機序

Target of Action

It is known that similar 1,2,4-triazole derivatives have been designed based on the chemical structures of letrozole and anastrozole, which act as aromatase inhibitors .

Mode of Action

It can be inferred that, like other 1,2,4-triazole derivatives, it may interact with its targets through the formation of hydrogen bonds .

Biochemical Pathways

The synthesis of similar 1,2,4-triazole derivatives involves the acid-catalyzed cyclization of 2-hydrazinyl-6 h -1,3,4-thiadiazine with ortho esters .

Pharmacokinetics

It is known that the ability of similar 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Similar triazolothiadiazoles have been synthesized with nsaids moieties and have shown cytotoxic activity .

特性

IUPAC Name |

2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN5O/c14-10-3-1-9(2-4-10)13-17-16-11-5-6-12(18-19(11)13)20-8-7-15/h1-6H,7-8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEAZCACFHUSAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)OCCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

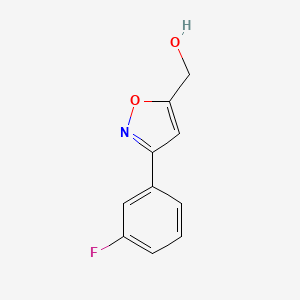

![1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide](/img/structure/B1439328.png)

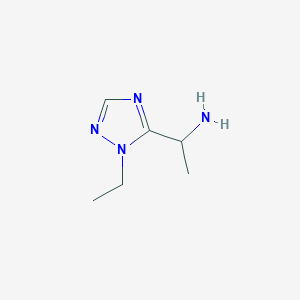

![5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate](/img/structure/B1439329.png)

![2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B1439338.png)